8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide is a complex organic compound belonging to the class of indole derivatives. This compound is recognized for its diverse biological activities and potential therapeutic applications. The International Union of Pure and Applied Chemistry name for this compound is 8-acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[4,3-e]indole-3-ium-3-olate, with a CAS number of 159325-85-6 and a molecular weight of 247.21 g/mol. Its molecular formula is C11H9N3O4, and it features a unique structure that has attracted interest in various scientific fields, particularly in medicinal chemistry and pharmacology .
The synthesis of 8-acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Advanced synthetic techniques may involve the use of catalytic systems to optimize yield and purity while minimizing by-products. Industrial production methods often employ controlled reaction conditions to enhance efficiency .
The molecular structure of 8-acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide can be represented using various notations:
CC(=O)C1=C(C)N(O)C2=C1C1=NO[N+]([O-])=C1C=C2
WPISVEXGLGPXSR-UHFFFAOYSA-N
These representations illustrate the compound's intricate arrangement of atoms, including the oxadiazole ring that contributes to its chemical properties and biological activities .
The compound can participate in several chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 8-acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antiviral and anticancer activities. The exact molecular targets can vary based on the context in which the compound is studied .
The physical and chemical properties of 8-acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide include:
These properties are essential for understanding how the compound behaves under different conditions and influences its solubility, stability, and reactivity in various environments .
This compound has a wide range of applications in scientific research:
The versatility of this compound makes it valuable across multiple fields of research and industry applications .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: